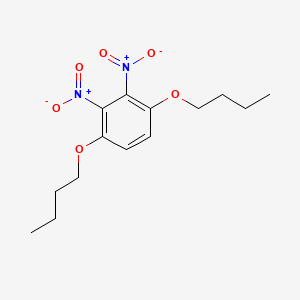
1,4-Dibutoxy-2,3-dinitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dibutoxy-2,3-dinitrobenzene: is an organic compound with the molecular formula C14H20N2O6 It is a derivative of dinitrobenzene, where two butoxy groups are substituted at the 1 and 4 positions of the benzene ring, and two nitro groups are substituted at the 2 and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibutoxy-2,3-dinitrobenzene typically involves the nitration of 1,4-dibutoxybenzene. The nitration process is an electrophilic aromatic substitution reaction where nitro groups are introduced into the aromatic ring. The reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired dinitro compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors with precise temperature and concentration controls to ensure the safety and efficiency of the nitration reaction. The product is then purified through crystallization or distillation to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dibutoxy-2,3-dinitrobenzene undergoes several types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as halides, amines, or alcohols.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 1,4-dibutoxy-2,3-diaminobenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized benzene derivatives, though less common.
Wissenschaftliche Forschungsanwendungen
1,4-Dibutoxy-2,3-dinitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,4-Dibutoxy-2,3-dinitrobenzene involves its interaction with molecular targets through its nitro and butoxy groups. The nitro groups can participate in redox reactions, while the butoxy groups can interact with hydrophobic regions of biomolecules. These interactions can lead to various biological effects, including enzyme inhibition or activation, depending on the specific molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Dinitrobenzene
- 1,3-Dinitrobenzene
- 1,4-Dinitrobenzene
Comparison
1,4-Dibutoxy-2,3-dinitrobenzene is unique due to the presence of butoxy groups, which impart different chemical properties compared to other dinitrobenzene isomers The butoxy groups increase the compound’s hydrophobicity and can influence its reactivity and interactions with other molecules
Eigenschaften
CAS-Nummer |
54630-52-3 |
|---|---|
Molekularformel |
C14H20N2O6 |
Molekulargewicht |
312.32 g/mol |
IUPAC-Name |
1,4-dibutoxy-2,3-dinitrobenzene |
InChI |
InChI=1S/C14H20N2O6/c1-3-5-9-21-11-7-8-12(22-10-6-4-2)14(16(19)20)13(11)15(17)18/h7-8H,3-6,9-10H2,1-2H3 |
InChI-Schlüssel |
FNUBDFOGQVNBFS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=C(C(=C(C=C1)OCCCC)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


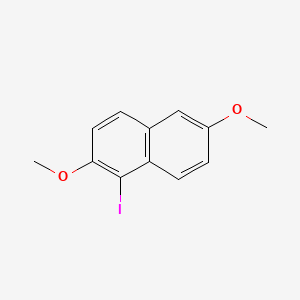
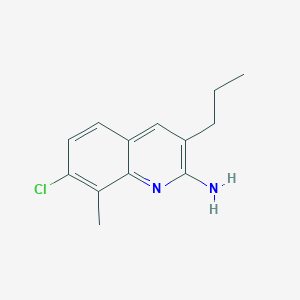
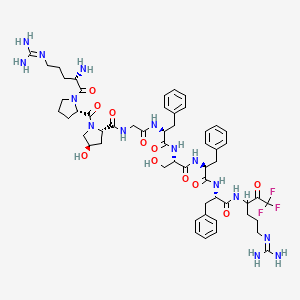
![4-[(Anilinocarbonyl)amino]benzenesulfonamide](/img/structure/B14155134.png)
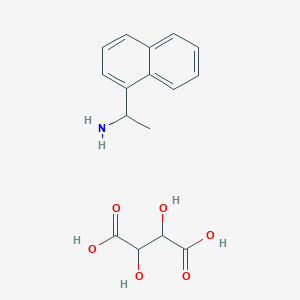
![tert-butyl (4R)-4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}-1,3-thiazolidine-3-carboxylate](/img/structure/B14155142.png)

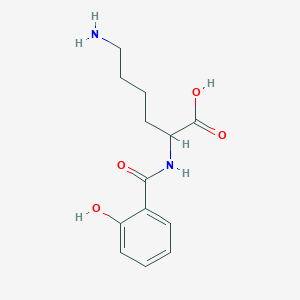
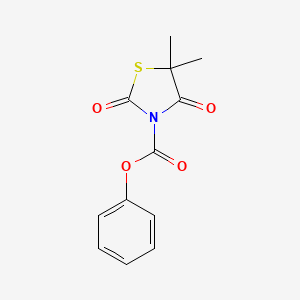
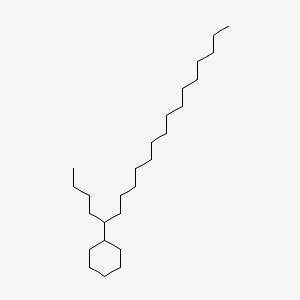

methyl]phosphonate](/img/structure/B14155186.png)
![4-[(Tert-butylamino)methyl]phenyl propanoate hydrochloride](/img/structure/B14155216.png)

